molecular formula C24H22N4O5 B2709519 N-(4-ethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1112419-30-3

N-(4-ethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No. B2709519
CAS RN: 1112419-30-3
M. Wt: 446.463
InChI Key: BFHBERUIZRMDBM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. Factors such as reaction rates, yield, and the conditions required for the reaction are considered .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties (UV, IR, NMR) may also be analyzed .

Scientific Research Applications

Computational and Pharmacological Evaluation

Research has focused on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds similar to the one . These studies have included docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), followed by investigations for toxicity, tumour inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. Some compounds have shown moderate inhibitory effects in all assays, with good affinity for COX-2 and 5-LOX, correlating to high analgesic and anti-inflammatory effects (Faheem, 2018).

Synthesis and Antimicrobial Study

N-substituted derivatives of oxadiazole compounds have been synthesized and evaluated for their antimicrobial activities against Gram-negative and Gram-positive bacteria, showing moderate to significant activity. The synthesis process and the structural elucidation of these compounds through spectral analysis were critical steps in understanding their potential as antimicrobial agents (Khalid et al., 2016).

Anticancer Properties

The synthesis and screening of novel 2-chloro N-aryl substituted acetamide derivatives of oxadiazole compounds for their cytotoxicity on various human cancer cell lines have been undertaken. Among these compounds, specific derivatives were highly cytotoxic, showing potential as anticancer agents. The characterization of these compounds was done through various spectroscopic techniques, highlighting their structure-activity relationships (Vinayak et al., 2014).

Antimicrobial and Antiproliferative Activity

Hydrazide and oxadiazole derivatives have been designed and synthesized, showing antimicrobial activity against various bacterial and fungal strains. Some compounds exhibited significant inhibitory activity against human tumor cell lines, indicating their potential as chemotherapeutic agents. The study also emphasized the role of structural features, such as the oxadiazole ring and benzothiazole moiety, in their antimicrobial and antiproliferative activities (Kaya et al., 2017).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems, for example, by binding to a specific receptor or inhibiting a particular enzyme .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. This can include studying the compound’s effects on cells or organisms, and determining safe handling and disposal procedures .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include exploring its use in medicine, materials science, or other fields .

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-3-32-20-11-7-18(8-12-20)25-21(29)15-28-14-17(6-13-22(28)30)24-26-23(27-33-24)16-4-9-19(31-2)10-5-16/h4-14H,3,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHBERUIZRMDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

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